
1,4-Dichloro-2-(dimethoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2-(dimethoxymethyl)benzene is an organic compound with the molecular formula C9H10Cl2O2 and a molecular weight of 221.0805 It is a derivative of benzene, characterized by the presence of two chlorine atoms and a dimethoxymethyl group attached to the benzene ring
Métodos De Preparación
The synthesis of 1,4-Dichloro-2-(dimethoxymethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1,4-dichlorobenzene with formaldehyde and methanol in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired substitution occurs at the correct positions on the benzene ring.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound efficiently.
Análisis De Reacciones Químicas
1,4-Dichloro-2-(dimethoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in Suzuki cross-coupling reactions with arylboronic acids.
Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2-(dimethoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,4-Dichloro-2-(dimethoxymethyl)benzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms and the dimethoxymethyl group influence the electron density of the benzene ring, making it reactive towards electrophiles . The pathways involved include the formation of intermediates that can further react to form various products.
Comparación Con Compuestos Similares
1,4-Dichloro-2-(dimethoxymethyl)benzene can be compared with other similar compounds such as:
1,4-Dichlorobenzene: Lacks the dimethoxymethyl group, making it less reactive in certain reactions.
2-Chloro-1,4-dimethoxybenzene: Has a different substitution pattern, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
919355-54-7 |
|---|---|
Fórmula molecular |
C9H10Cl2O2 |
Peso molecular |
221.08 g/mol |
Nombre IUPAC |
1,4-dichloro-2-(dimethoxymethyl)benzene |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-9(13-2)7-5-6(10)3-4-8(7)11/h3-5,9H,1-2H3 |
Clave InChI |
VYOFNWHYZYTQLZ-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=C(C=CC(=C1)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(1H-indazol-6-yl)-N-(3-methoxy-4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12636591.png)
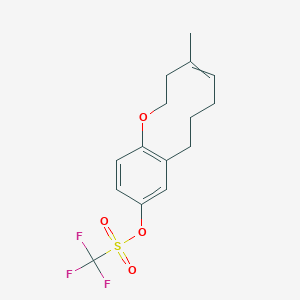
![(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B12636594.png)
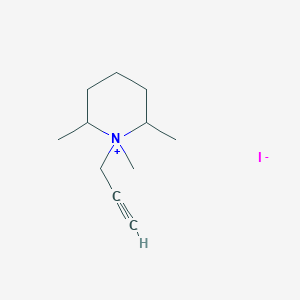
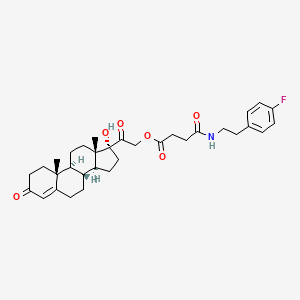
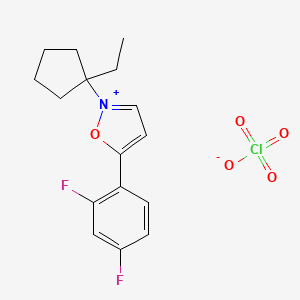
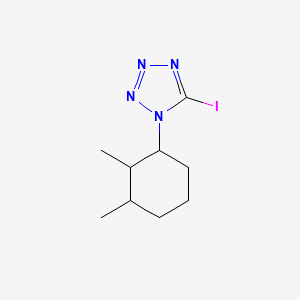

![5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636644.png)
![1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene]](/img/structure/B12636652.png)
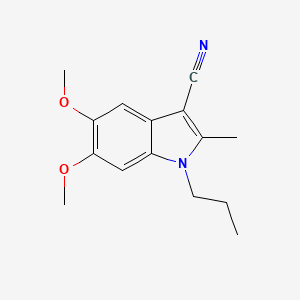
![3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12636658.png)
